Ethyl decyl terephthalate
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Overview
Description
Ethyl decyl terephthalate is an organic compound belonging to the family of terephthalates. It is an ester formed from terephthalic acid and ethyl decyl alcohol. This compound is known for its applications in various industries, particularly in the production of plasticizers and polymers. Its chemical structure consists of a benzene ring with two ester groups attached, making it a versatile compound in chemical synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl decyl terephthalate can be synthesized through the esterification of terephthalic acid with ethyl decyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of dimethyl terephthalate with ethyl decyl alcohol. This method is preferred due to its efficiency and high yield. The reaction is conducted at elevated temperatures and may involve the use of a catalyst to speed up the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl decyl terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols.
Major Products:
Oxidation: Terephthalic acid.
Reduction: Ethyl decyl alcohol.
Substitution: Various substituted terephthalates depending on the nucleophile used.
Scientific Research Applications
Ethyl decyl terephthalate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Investigated for its potential as a biocompatible material in medical devices.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of ethyl decyl terephthalate primarily involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This action is facilitated by the ester groups, which interact with the polymer chains through hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Bis(2-ethylhexyl) terephthalate: Another terephthalate ester used as a plasticizer with similar properties but different alkyl groups.
Di(2-ethylhexyl) phthalate: A phthalate ester with similar plasticizing properties but different chemical structure.
Dioctyl terephthalate: Similar in structure but with different alkyl groups, leading to variations in physical properties.
Uniqueness: Ethyl decyl terephthalate is unique due to its specific alkyl groups, which provide distinct physical and chemical properties compared to other terephthalates. Its ability to form stable complexes with various substances makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
54699-33-1 |
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Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-O-decyl 1-O-ethyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H30O4/c1-3-5-6-7-8-9-10-11-16-24-20(22)18-14-12-17(13-15-18)19(21)23-4-2/h12-15H,3-11,16H2,1-2H3 |
InChI Key |
TXYMWKFYHOTGMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
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